molecular formula C18H20ClN3O3S B6998576 N-[[4-[(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methyl]acetamide

N-[[4-[(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methyl]acetamide

Cat. No.: B6998576
M. Wt: 393.9 g/mol
InChI Key: FRUMPXLXEKBKJB-UHFFFAOYSA-N
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Description

N-[[4-[(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methyl]acetamide is a complex organic compound featuring a quinoxaline core

Properties

IUPAC Name

N-[[4-[(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-13(23)20-12-14-3-6-16(7-4-14)26(24,25)22-10-9-21(2)18-11-15(19)5-8-17(18)22/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUMPXLXEKBKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C3=C2C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by sulfonylation and subsequent acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and scalability, essential for commercial applications. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[[4-[(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-[(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-[(6-chloro-4-methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]methyl]acetamide: shares similarities with other quinoxaline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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